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molecular formula C8H10BrNO B3034125 2-(6-Bromopyridin-3-yl)propan-2-ol CAS No. 139042-61-8

2-(6-Bromopyridin-3-yl)propan-2-ol

Cat. No. B3034125
M. Wt: 216.07 g/mol
InChI Key: QXXFENKOGOCHSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07985730B2

Procedure details

2,5-Dibromopyridine 3.05 g (12.5 mmol) was dissolved in 20 mL of THF and 120 mL of anhydrous ether and cooled to −78° C. 5.0 mL n-butyllithium (2.5 M, 12.5 mmol) was slowly dropped through a syringe in 30 min. After being stirred at −78° C. for 30 minutes, acetone (2 ml, 20 mmol) was added. The reaction mixture was warmed up to room temperature during two hours and then quenched by 10 ml water. The mixture was extracted twice using EtOAc. The combined extracts were dried and concentrated. After crystallization using 20% EtOAc in hexane, 1.30 g of white crystals was obtained (48% yield), MS: 215.0, 217.0 (M++1).
Quantity
3.05 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
120 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
reactant
Reaction Step Four
Yield
48%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5](Br)=[CH:4][N:3]=1.CCOCC.C([Li])CCC.[CH3:19][C:20]([CH3:22])=[O:21]>C1COCC1>[Br:1][C:2]1[N:3]=[CH:4][C:5]([C:20]([OH:21])([CH3:22])[CH3:19])=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
3.05 g
Type
reactant
Smiles
BrC1=NC=C(C=C1)Br
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
120 mL
Type
reactant
Smiles
CCOCC
Step Three
Name
Quantity
5 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Four
Name
Quantity
2 mL
Type
reactant
Smiles
CC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
After being stirred at −78° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was warmed up to room temperature during two hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
quenched by 10 ml water
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted twice using EtOAc
CUSTOM
Type
CUSTOM
Details
The combined extracts were dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
After crystallization

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC1=CC=C(C=N1)C(C)(C)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.3 g
YIELD: PERCENTYIELD 48%
YIELD: CALCULATEDPERCENTYIELD 48.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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